2-Amino-3-(oxan-4-yl)propanamide

Lipophilicity Membrane permeability Drug-likeness

2-Amino-3-(oxan-4-yl)propanamide (CAS 1491118-90-1, PubChem CID is a non-proteinogenic α-amino acid amide featuring a tetrahydropyran (oxane) ring at the β-position of the alanine backbone. With a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol, it carries one undefined stereocenter (racemic mixture).

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13257458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(oxan-4-yl)propanamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1COCCC1CC(C(=O)N)N
InChIInChI=1S/C8H16N2O2/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11)
InChIKeyCAMBYDKASFFTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(oxan-4-yl)propanamide – Procurement-Relevant Identity and Physicochemical Baseline


2-Amino-3-(oxan-4-yl)propanamide (CAS 1491118-90-1, PubChem CID 64990540) is a non-proteinogenic α-amino acid amide featuring a tetrahydropyran (oxane) ring at the β-position of the alanine backbone [1]. With a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol, it carries one undefined stereocenter (racemic mixture). Its computed XLogP3-AA of −0.8 places it in a moderately hydrophilic range distinct from both its carboxylic acid counterpart (XLogP3-AA −2.4) and its carbocyclic analog cyclohexylalanine amide (XLogP3-AA 1.4) [1][2]. The compound is commercially supplied at ≥95% purity (¹H-NMR validated) as a research-grade building block for peptidomimetic synthesis, fragment-based drug discovery, and conformational studies .

Compound Class Racemic α-amino amide building block with THP ring at β-position
Synthetic Convenience C-terminal amide pre-installed; no post-synthetic amidation required
Physicochemical Profile Moderately hydrophilic range; distinct from carboxylic acid and carbocyclic analogs

Why 2-Amino-3-(oxan-4-yl)propanamide Cannot Be Replaced by Its Closest Analogs Without Compromising Project Outcomes


The tetrahydropyran (THP)-bearing α-amino amide occupies a narrow physicochemical niche that none of its three closest analog classes can replicate simultaneously. Replacing the amide with a carboxylic acid (CAS 773828-10-7) shifts XLogP3-AA by −1.6 log units (~40-fold reduction in octanol-water partitioning), fundamentally altering membrane permeability and pharmacokinetic behavior [1][2]. Moving the amino group from the α- to the β-position (3-amino isomer, CAS 1250074-10-2) changes the backbone geometry—critical for peptide mimetic fidelity—while also reducing XLogP3-AA by 0.4 log units [3]. Substituting the THP ring oxygen with a methylene (cyclohexylalanine amide, CAS 956125-08-9) increases XLogP3-AA by 2.2 log units (~160-fold), strips one H-bond acceptor, and reduces topological polar surface area by 9.2 Ų, eliminating the balanced polarity that the THP oxygen confers for sugar-mimetic and solubility-driven applications [1][4]. Each substitution trades away a measurable property essential to the target compound's intended role as a moderately polar, conformationally constrained, C-terminal-amide-ready amino acid building block [5].

Target Amide Moderate lipophilicity supports passive permeability screening
Carboxylic Acid Analog XLogP shift of ~1.6 log units may alter membrane partitioning and PK behavior
α-Amino Backbone Preserves canonical α-amino acid geometry for peptide mimetic fidelity
β-Amino Isomer Methylene spacer insertion disrupts backbone periodicity; may not transfer directly
THP Ring Oxygen Provides HBA site and balanced polarity for sugar-mimetic and solubility applications
Cyclohexyl Analog Loss of ring oxygen reduces HBA count and shifts lipophilicity; may require validation

2-Amino-3-(oxan-4-yl)propanamide – Comparator-Anchored Quantitative Differentiation Evidence


XLogP3-AA Lipophilicity: Amide (–0.8) vs. Carboxylic Acid (–2.4) – A 1.6-Log-Unit, ~40-Fold Partitioning Advantage

The target amide exhibits an XLogP3-AA of −0.8, compared to −2.4 for its direct carboxylic acid analog (2-amino-3-(oxan-4-yl)propanoic acid, CAS 773828-10-7), both computed by the identical XLogP3 3.0 algorithm within PubChem [1][2]. The 1.6-log-unit difference corresponds to an approximately 40-fold higher predicted octanol-water partition coefficient for the amide form. This positions the amide within a more favorable lipophilicity range for passive membrane permeation (typical oral drug space: XLogP 0–3), whereas the acid falls into a highly polar, permeability-limited regime [1][2].

XLogP3-AA Lipophilicity
Head-to-head
Amide −0.8 vs Acid −2.4
Δ +1.6 log units (~40-fold higher partitioning)
Supports permeability-range selection for amide form
Computed property; XLogP3 3.0 method; PubChem
Lipophilicity Membrane permeability Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count: Amide (3 HBA) vs. Carboxylic Acid (4 HBA) – Reduced Desolvation Penalty for Membrane Transit

The target amide possesses 3 hydrogen-bond acceptor (HBA) sites, compared to 4 HBA sites for the carboxylic acid analog, as computed by the identical Cactvs 3.4.6.11/3.4.8.18 algorithm in PubChem [1][2]. The additional HBA in the acid form arises from the carbonyl oxygen of the carboxylic acid group, which contributes an extra acceptor site beyond those shared by the amide carbonyl, amine nitrogen, and THP ring oxygen. Each HBA increases the desolvation free-energy penalty required for a compound to cross lipid bilayers; a reduction from 4 to 3 HBAs directly lowers this energetic barrier [1][2].

H-Bond Acceptor Count
Head-to-head
3 HBA vs 4 HBA
Target amide has one fewer acceptor site
Supports reduced desolvation penalty review
Cactvs 3.4.6.11 algorithm; PubChem
Hydrogen bonding Desolvation energy Membrane transport Oral bioavailability

α-Amino vs. β-Amino Positional Isomerism: XLogP3-AA Differentiation of +0.4 Log Units (2.5-Fold)

The target compound (α-amino amide) has an XLogP3-AA of −0.8, while its β-amino positional isomer (3-amino-3-(oxan-4-yl)propanamide, CAS 1250074-10-2, CID 62386652) has an XLogP3-AA of −1.2 [1][2]. Despite identical molecular formula (C₈H₁₆N₂O₂), molecular weight (172.22 g/mol), and TPSA (78.3 Ų), the relocation of the amino group from the α-carbon to the β-carbon reduces lipophilicity by 0.4 log units. This difference arises from altered intramolecular hydrogen-bonding and electronic distribution between the amino and amide groups. The α-amino arrangement also preserves the canonical α-amino acid geometry essential for ribosomal and enzymatic recognition in peptide contexts, whereas the β-isomer introduces a methylene spacer that disrupts backbone periodicity [1][2].

α vs β Positional Isomer
Head-to-head
α-isomer −0.8 vs β-isomer −1.2
Δ +0.4 log units (~2.5-fold); identical MW and TPSA
Supports α-amino acid backbone fidelity selection
Computed property; XLogP3 3.0; PubChem
Positional isomerism Backbone geometry Peptide mimetic Lipophilicity tuning

THP Ring Oxygen vs. Carbocyclic Analog: XLogP3-AA Shift of −2.2 Log Units (~160-Fold) and +1 HBA Gain vs. Cyclohexylalanine Amide

The defining structural feature of the target compound—the tetrahydropyran ring oxygen—produces a dramatic −2.2 log unit shift in XLogP3-AA relative to the all-carbon cyclohexyl analog (2-amino-3-cyclohexylpropanamide, CAS 956125-08-9, CID 22665504): −0.8 vs. +1.4 [1][2]. This ~160-fold reduction in predicted octanol-water partitioning is accompanied by a gain of one H-bond acceptor (3 vs. 2 HBA) and an increase in topological polar surface area of 9.2 Ų (78.3 vs. 69.1 Ų) [1][2]. The THP oxygen thus simultaneously improves aqueous solubility, reduces non-specific hydrophobic binding, and provides an additional molecular recognition element absent in the carbocyclic scaffold. This balance mirrors the polarity profile of natural sugar amino acids, making the THP amino amide a validated sugar-mimetic building block for peptidomimetics and foldamer design [3].

THP O vs Carbocyclic CH₂
Head-to-head
XLogP Δ −2.2; HBA +1; TPSA +9.2 Ų
THP ring confers ~160-fold polarity gain over cyclohexyl
Supports balanced polarity and HBA capacity review
Computed properties; PubChem XLogP3 and Cactvs
Heterocyclic scaffold Lipophilicity modulation Solubility enhancement Sugar mimetic

Tetrahydropyran-Substituted Amino Acid Moiety: Precedented Antiviral Potency Improvement in Pan-Genotypic HCV NS5A Inhibitors

Incorporation of a tetrahydropyran-substituted amino acid moiety into a novel tetracyclic core series of HCV NS5A inhibitors improved potency and yielded inhibitors with a minimum potency shift from the GT1a strain compared to other genotypes and mutants [1]. Lead compounds 53 and 54 from this series demonstrated the best potency profile and exhibited reasonable half-times in rat pharmacokinetic studies [1]. While the specific target compound 2-amino-3-(oxan-4-yl)propanamide was not the exact building block used in this study, the structural precedent establishes that THP-bearing amino acid-derived amides confer measurable pan-genotypic antiviral activity advantages over non-THP analogs within the same chemotype [1][2].

HCV NS5A Inhibitor Precedent
Class-level
THP-amino acid moiety improved pan-genotypic potency
Compounds 53/54 with reported rat PK half-times
Supports antiviral inhibitor scaffold exploration
Class-level inference; exact EC₅₀ requires full-text review
HCV NS5A inhibitor Structure-activity relationship Pan-genotypic potency Antiviral drug discovery

Racemic Procurement Advantage: Cost-Effective Screening vs. Single-Enantiomer Analogs for Fragment-Based and Diversity-Oriented Synthesis

2-Amino-3-(oxan-4-yl)propanamide (CAS 1491118-90-1) is supplied as a racemic mixture with one undefined stereocenter, at a purity of ≥95% (¹H-NMR) . In contrast, single-enantiomer analogs such as (2S)-2-amino-3-(oxan-4-yl)propanoic acid or (3R)-3-amino-3-(oxan-4-yl)propanamide (CAS 1604390-57-9) require chiral resolution or asymmetric synthesis, which increases procurement cost and limits supplier availability . For early-stage fragment screening, diversity-oriented synthesis, and combinatorial library construction—where stereochemical assignment may be deferred until hit validation—the racemic amide provides identical physicochemical scaffold properties at reduced cost and with broader commercial accessibility compared to its chiral-resolved counterparts .

Racemic Procurement Advantage
Data to verify
Racemate available in mg-to-g quantities
Single-enantiomer analogs have limited supplier availability
Supports cost-effective fragment screening workflow
Supplier-catalog context; verify per project requirements
Racemic mixture Procurement economics Fragment-based drug discovery Diversity-oriented synthesis

Highest-Impact Procurement Scenarios for 2-Amino-3-(oxan-4-yl)propanamide Based on Differentiation Evidence


Peptidomimetic Lead Optimization Requiring Balanced Lipophilicity (XLogP ~−0.8) with C-Terminal Amide Pre-Installed

Medicinal chemistry teams designing peptidomimetic inhibitors where the C-terminus must exist as a primary amide (e.g., protease inhibitors binding to oxyanion holes) can incorporate 2-amino-3-(oxan-4-yl)propanamide directly without post-synthetic amidation. The compound's XLogP3-AA of −0.8 occupies the optimal range for CNS drug-like and orally bioavailable peptide mimetics, avoiding the excessive hydrophilicity (XLogP −2.4) of the analogous carboxylic acid building block and the excessive lipophilicity (XLogP +1.4) of the cyclohexylalanine amide alternative [1][2]. The THP ring oxygen contributes an additional H-bond acceptor for target engagement while maintaining conformational constraint characteristic of sugar amino acid scaffolds [3].

Pan-Genotypic Antiviral Inhibitor Programs Leveraging THP-Amino Acid Scaffold Precedent

Based on the demonstrated success of tetrahydropyran-substituted amino acid moieties in minimizing genotype-dependent potency shifts in HCV NS5A inhibitor series [1], research groups pursuing pan-genotypic antiviral strategies (HCV, and by extension other positive-strand RNA viruses with structurally homologous non-structural proteins) should prioritize THP-bearing amino amide building blocks. The target compound's α-amino amide geometry positions it as a direct coupling partner for constructing inhibitor candidates where both the THP conformational constraint and the balanced lipophilicity (XLogP −0.8) are predicted to contribute to genotype-spanning activity retention [1][2].

Sugar-Mimetic Peptide and Foldamer Design Targeting Carbohydrate-Recognition Domains

The tetrahydropyran ring of 2-amino-3-(oxan-4-yl)propanamide is a direct structural mimic of the pyranose ring found in glucose and other hexoses, enabling its incorporation into peptides and foldamers that target lectins, glycosidases, and carbohydrate-processing enzymes [1]. The THP ring constrains the amino acid side chain while providing the ring oxygen as a hydrogen-bond acceptor that mimics the endocyclic oxygen of natural sugars—a feature absent in carbocyclic analogs (cyclohexylalanine amide, 2 HBA) [2]. The balanced XLogP of −0.8, compared to +1.4 for the cyclohexyl analog, prevents excessive non-specific hydrophobic binding that plagues carbocyclic sugar mimetics [2][3].

Gramicidin-Hybrid Ion Channel Engineering and Conductance Studies Using THP-Amino Acid Building Blocks

Published research demonstrates that tetrahydropyran-amino acids can be incorporated into gramicidin peptide motifs to generate hybrid ion channels with measurable single-channel conductance properties in planar lipid bilayers [1]. The target compound, as a THP-β-substituted α-amino amide, provides both the requisite conformational constraint for channel geometry definition and the amide functionality for peptide backbone incorporation. The ring oxygen's H-bond acceptor capacity (3 HBA total) and moderate polarity (XLogP −0.8) are expected to influence ion permeability ratios and channel gating dynamics when substituted at specific positions within the gramicidin sequence [1].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
C-terminal amide pre-installed
Lipophilicity and permeability profiling
Antiviral inhibitor scaffold studies
THP-amino acid scaffold precedent
Genotype-spanning activity screening
Sugar-mimetic foldamer design
THP ring oxygen HBA and conformation
Carbohydrate-recognition domain binding
Ion channel engineering studies
THP conformational constraint
Single-channel conductance measurement
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